molecular formula C23H15N3O4 B2431712 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034423-15-7

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2431712
CAS No.: 2034423-15-7
M. Wt: 397.39
InChI Key: AZPUFKGDLSPFHO-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Mechanism of Action

Target of Action

Similar derivatives of oxazolo[5,4-b]pyridine are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity .

Mode of Action

It is synthesized from 2-chloro-n-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide through intramolecular cyclization . This process may influence its interaction with its targets.

Biochemical Pathways

Given its potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities , it can be inferred that it may interact with various biochemical pathways related to these processes.

Result of Action

Given its potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities , it can be inferred that it may have a significant impact at the molecular and cellular levels.

Preparation Methods

The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This process typically involves heating with phosphorus oxychloride (POCl3) to achieve cyclization . The yield of this reaction can be relatively low, around 20% .

Chemical Reactions Analysis

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c1-13-17(12-18-22(24-13)30-21(26-18)14-7-3-2-4-8-14)25-20(27)16-11-15-9-5-6-10-19(15)29-23(16)28/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUFKGDLSPFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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